6-Methoxy-2-(4-methylphenyl)chromen-4-one
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Overview
Description
6-Methoxy-2-(4-methylphenyl)chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a methoxy group at the 6th position and a 4-methylphenyl group at the 2nd position of the chromen-4-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methylphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 6-methoxy-4-chromenone with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-methylphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone structure can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 6-hydroxy-2-(4-methylphenyl)chromen-4-one.
Reduction: Formation of 6-methoxy-2-(4-methylphenyl)chromanol.
Substitution: Formation of 6-methoxy-2-(4-nitrophenyl)chromen-4-one or 6-methoxy-2-(4-bromophenyl)chromen-4-one.
Scientific Research Applications
6-Methoxy-2-(4-methylphenyl)chromen-4-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methylphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-phenethyl-4H-chromen-4-one
- 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 6-Methoxy-2-(4-methoxyphenyl)chroman-4-one
Uniqueness
6-Methoxy-2-(4-methylphenyl)chromen-4-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-methoxy-2-(4-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)17-10-15(18)14-9-13(19-2)7-8-16(14)20-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKVIDUMMWJJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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